(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate is a heterocyclic ester compound combining three distinct moieties:
- Thiophene: A sulfur-containing aromatic ring.
- Isoxazole: A five-membered ring with oxygen and nitrogen atoms.
- Benzo[d][1,3]dioxole: A fused bicyclic structure with two oxygen atoms.
Its synthesis likely involves coupling a thiophene-substituted isoxazole with a benzo[d][1,3]dioxole carboxylate ester, analogous to methods for related heterocycles (e.g., 5-methylisoxazole-3-carbohydrazide derivatization in ) .
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzodioxole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c18-16(10-3-4-12-13(6-10)21-9-20-12)19-8-11-7-14(22-17-11)15-2-1-5-23-15/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYQKXSHTCQJFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, which can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated isoxazole intermediate. Finally, the benzo[d][1,3]dioxole moiety can be attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazolines or isoxazolidines.
Substitution: Brominated or nitrated benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Substitution Variations
Example 1: Thiazole vs. Thiophene Derivatives
Example 2: Isoxazole-Methyl vs. Triazole-Thiol Derivatives
- 4-aryl-5-(5-methylisoxazol-3-yl)-1,2,4-triazol-3-thiols () feature a triazole-thiol group instead of the benzo[d][1,3]dioxole ester.
- Impact : The triazole-thiol moiety introduces nucleophilic reactivity (via -SH), absent in the target compound. Such derivatives are often explored for antimicrobial activity .
Substituent Position and NMR Analysis
highlights NMR chemical shifts as critical for deducing substituent locations in structurally related compounds. For the target compound:
- Key Regions : Analogous to regions A (positions 39–44) and B (positions 29–36) in Figure 6 of , shifts in the thiophene or benzo[d][1,3]dioxole protons would indicate electronic effects from substituents.
- Comparison : If the thiophene were replaced with a methyl group (as in ’s 5-methylisoxazole derivatives), upfield shifts in region A would occur due to reduced aromatic shielding .
Computational Structure Comparison
discusses graph-based methods for structural similarity assessment. The target compound’s graph representation would emphasize:
Comparative Data Table
Implications of Structural Differences
- Bioactivity : Thiophene’s lipophilicity may enhance membrane permeability compared to thiazole’s polarity.
- Stability: Benzo[d][1,3]dioxole’s fused ring could confer rigidity, reducing metabolic degradation versus non-fused esters.
- Synthetic Complexity : Thiazole derivatives () require more steps than the target compound’s straightforward esterification.
Biological Activity
The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule characterized by the presence of multiple functional groups, including a thiophene ring, an isoxazole ring, and a benzo[d][1,3]dioxole moiety. This unique structure suggests potential biological activities that have been the subject of scientific investigation.
Chemical Structure and Properties
The IUPAC name for this compound is (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzodioxole-5-carboxylate . Its molecular formula is with a molecular weight of approximately 341.33 g/mol. The compound exhibits a variety of chemical reactivity due to its diverse functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C16H11NO5S |
| Molecular Weight | 341.33 g/mol |
| IUPAC Name | (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1,3-benzodioxole-5-carboxylate |
| CAS Number | 946342-90-1 |
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives, which share structural similarities with this compound. For example, a study on thiourea derivatives incorporating benzo[d][1,3]dioxol moieties demonstrated significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. This interaction can modulate cellular pathways leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound may inhibit key proteins involved in tumor growth and survival .
Study on Related Compounds
A comparative study analyzed various benzo[d][1,3]dioxole derivatives for their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole exhibited promising anticancer activity through mechanisms involving EGFR inhibition and apoptosis induction .
In Vivo Studies
In vivo studies are necessary to further elucidate the biological activity of this compound. Preliminary data suggest that derivatives could potentially be developed into therapeutic agents targeting specific cancers due to their selective cytotoxicity towards malignant cells while sparing normal cells .
Q & A
Q. Basic Characterization
- NMR : and NMR identify key protons (e.g., OCHO at δ 5.93 ppm) and carbons in the benzodioxole and isoxazole moieties .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z 480.28 vs. calculated 480.20 for CHNO) .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
How can researchers design in vitro and in vivo models to evaluate its anticonvulsant or anticancer activity?
Q. Advanced Experimental Design
- In Vitro :
- Anticonvulsant : Use GABA receptor binding assays or maximal electroshock (MES) tests in rodent hippocampal slices .
- Anticancer : Screen against human cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, and validate via apoptosis markers (caspase-3/7 activation) .
- In Vivo :
- Employ PTZ-induced seizure models in mice (dose range: 30–100 mg/kg) to assess anticonvulsant efficacy .
- Xenograft models for antitumor activity, monitoring tumor volume reduction and histopathology .
How should contradictory data in pharmacological profiles (e.g., anticonvulsant vs. neurotoxic effects) be resolved?
Q. Advanced Data Analysis
- Dose-Response Curves : Establish EC and LD values to identify therapeutic windows .
- Metabolite Screening : Use LC-MS to detect neurotoxic metabolites (e.g., reactive quinones from benzodioxole oxidation) .
- Comparative Studies : Test structural analogs (e.g., replacing the thiophene with furan) to isolate SAR-driven toxicity .
What strategies enhance solubility and stability for pharmacokinetic studies?
Q. Advanced Formulation
- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility .
- Stability : Conduct pH-dependent degradation studies (pH 1–9) to identify optimal storage conditions. Avoid prolonged exposure to light due to benzodioxole photosensitivity .
- Plasma Stability : Incubate with liver microsomes to assess esterase-mediated hydrolysis and identify prodrug candidates .
How can computational modeling predict biological targets and optimize activity?
Q. Advanced Computational Approaches
- Molecular Docking : Use AutoDock Vina to simulate binding to GABA receptors (PDB: 6HUP) or kinase domains (e.g., EGFR, PDB: 1M17) .
- QSAR Models : Train models on analogs with known IC values to prioritize substituents (e.g., electron-withdrawing groups on the thiophene enhance anticonvulsant activity) .
- ADMET Prediction : SwissADME predicts BBB permeability (LogP < 5) and CYP450 interactions .
What structural modifications improve selectivity for specific biological targets?
Q. Advanced SAR Insights
- Thiophene Modification : Replace the 2-thienyl group with 3-thienyl to reduce off-target binding in kinase assays .
- Ester Hydrolysis : Convert the methyl ester to amide derivatives (e.g., with piperazine) to enhance metabolic stability .
- Benzodioxole Substitution : Introduce methyl or methoxy groups at position 6 to modulate electron density and receptor affinity .
How do researchers validate synthetic intermediates to ensure scalability?
Q. Advanced Process Chemistry
- Intermediate Tracking : Use inline FTIR to monitor reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm) .
- Catalyst Screening : Test Pd/C or CuI for cross-coupling steps to minimize byproducts .
- Purification : Optimize gradient elution in flash chromatography (hexane:EtOAc 7:3 to 1:1) for intermediates .
What analytical methods detect degradation products during stability studies?
Q. Advanced Quality Control
- Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light, then analyze via UPLC-QTOF to identify degradation pathways (e.g., ester hydrolysis to carboxylic acid) .
- Impurity Profiling : Compare batch samples using GC-MS for volatile byproducts (e.g., residual thiophene derivatives) .
How can researchers leverage structural analogs to explore broader therapeutic applications?
Q. Advanced Comparative Studies
- Antimicrobial Screening : Test analogs with substituted benzodioxoles (e.g., nitro groups) against Gram-negative pathogens .
- Neuroinflammation Models : Evaluate derivatives in LPS-induced microglial activation assays, measuring TNF-α suppression .
- Crystallography : Resolve X-ray structures (e.g., CCDC 1538327) to correlate conformation with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
